4-Azaspiro[2.5]octane
Overview
Description
4-Azaspiro[2.5]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound features a nitrogen atom within a seven-membered ring fused to a three-membered ring. The unique spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, leading to the formation of the desired spiro compound . This reaction is highly exothermic and requires precise control of temperature and reaction time to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous-flow synthesis techniques. This method involves the use of microreactors to control the reaction parameters more precisely, resulting in higher yields and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-Azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
4-Azaspiro[2.5]octane has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Another spiro compound with a different ring size and configuration.
1-Oxa-2-azaspiro[2.5]octane: Contains an oxygen atom in addition to the nitrogen, leading to different chemical properties.
Uniqueness: 4-Azaspiro[2.5]octane is unique due to its specific ring structure and the presence of a nitrogen atom within the spiro system. This configuration imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-azaspiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFHYYCWZWCTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608349 | |
Record name | 4-Azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124269-04-1 | |
Record name | 4-Azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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